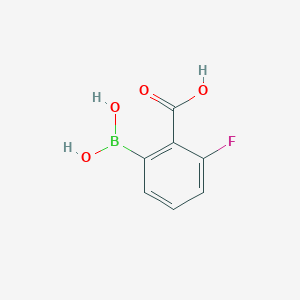

2-Carboxy-3-fluorophenylboronic acid

Description

Properties

IUPAC Name |

2-borono-6-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BFO4/c9-5-3-1-2-4(8(12)13)6(5)7(10)11/h1-3,12-13H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMOSWMDLCMYMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)F)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1799979-96-6 | |

| Record name | 2-borono-6-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and Reagents

- 2-Fluoropyridine or fluorophenyl derivatives as aromatic precursors.

- n-Butyl lithium (n-BuLi) as a strong base for lithiation.

- Triisopropyl borate ester as the boron source.

- Solvents: Tetrahydrofuran (THF) under inert atmosphere (nitrogen).

- Quenchers: Saturated aqueous sodium chloride, sodium bisulfite.

- Chromatographic media: Normal phase silica gel with heptane or petroleum ether as eluents.

Stepwise Synthetic Procedure

The synthetic route can be summarized as follows, adapted from a patented method for fluorinated boronic acids with structural similarity to 2-Carboxy-3-fluorophenylboronic acid:

| Step | Description | Conditions | Yield (%) | Purity (%) | |

|---|---|---|---|---|---|

| 1 | Lithiation of 2-fluoropyridine with lithium diisopropylamide (LDA) at ≤ -55°C under nitrogen | 1 hour stirring, nitrogen atmosphere | Intermediate A isolated by column chromatography | ~70-72 | ~98-99 |

| 2 | Reaction of Intermediate A with n-Butyl lithium and triisopropyl borate ester at ≤ -55°C | 4 hours reaction, aqueous quench with saturated NaCl | Intermediate B isolated by chromatography | ~70-72 | ~98-99 |

| 3 | Final lithiation of Intermediate B with n-Butyl lithium and reaction with triisopropyl borate ester at ≤ -55°C | Hydrolysis with acidic aqueous solution, extraction with ethyl acetate | Target product isolated | 76-78 | 99 |

Reaction Details

- The lithiation step uses LDA or n-BuLi at low temperatures (typically -55°C or below) to selectively metalate the aromatic ring adjacent to fluorine.

- Triisopropyl borate ester is added to introduce the boronate ester group, which upon acidic workup converts to the boronic acid.

- The reaction is performed under inert atmosphere (nitrogen) to avoid moisture and oxygen interference.

- Quenching and extraction steps are carefully controlled to maintain product integrity.

- Purification by column chromatography using normal phase silica gel and heptane or petroleum ether as eluents yields high purity products.

Research Findings and Analytical Data

Purity and Yield Optimization

- Two different scale reactions showed consistent yields around 70-78% with purities exceeding 98%, indicating reproducibility.

- The molar ratios of reagents are critical, typically 1:1.2-1.5 for intermediate to n-BuLi and 1.1-1.2 for triisopropyl borate ester.

- pH control during hydrolysis (acidic pH 4-6) is essential to maximize yield and purity.

Advantages and Limitations

| Aspect | Description |

|---|---|

| Advantages | High purity (>99%), good yields (70-78%), well-established lithiation chemistry, scalable under nitrogen atmosphere |

| Limitations | Requires low temperature (-55°C or below), use of strong bases (n-BuLi, LDA) which are moisture sensitive and hazardous, multi-step purification |

Alternative Approaches and Functionalization

While the above method is robust for 2-fluoropyridine derivatives, related fluorophenylboronic acids such as 2-Carboxy-3-fluorophenylboronic acid have been functionalized via peptide conjugation techniques in biochemical research:

- Late-stage conjugation of 4-carboxy-3-fluorophenylboronic acid to peptide lysine residues using carbodiimide-mediated coupling in dimethylformamide (DMF).

- Solid-phase peptide synthesis (SPPS) techniques introduce the boronic acid moiety post-peptide assembly to avoid degradation.

- This method is more relevant for biochemical applications rather than bulk chemical synthesis but demonstrates the compound’s versatility.

Summary Table of Key Preparation Parameters

| Parameter | Value/Condition | Notes |

|---|---|---|

| Reaction temperature | ≤ -55°C | Critical for lithiation selectivity |

| Atmosphere | Nitrogen | Prevents moisture and oxygen interference |

| Base | n-Butyl lithium or LDA | Strong base for metalation |

| Boron source | Triisopropyl borate ester | Converts to boronic acid upon hydrolysis |

| Solvent | Tetrahydrofuran (THF) | Common aprotic solvent |

| Quenching agent | Saturated NaCl solution, aqueous sodium bisulfite | Neutralizes reactive intermediates |

| Purification | Column chromatography (silica gel) | Normal phase with heptane or petroleum ether |

| Yield | 70-78% | High for organoboron compounds |

| Purity | 98-99% | Suitable for pharmaceutical and chemical use |

Chemical Reactions Analysis

Types of Reactions: 2-Carboxy-3-fluorophenylboronic acid can undergo various chemical reactions, including:

Oxidation: The carboxyl group can be further oxidized to produce carboxylic acids or their derivatives.

Reduction: The boronic acid group can be reduced to form boronic esters or borane derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation reactions may use oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction reactions may involve reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution reactions may require strong nucleophiles and high temperatures.

Major Products Formed:

Oxidation: Carboxylic acids, anhydrides, or esters.

Reduction: Boronic esters or borane derivatives.

Substitution: Various substituted phenyl compounds.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of 2-Carboxy-3-fluorophenylboronic acid is as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, which are fundamental in constructing complex organic molecules. The compound facilitates the coupling of aryl halides with various nucleophiles, enabling the synthesis of biaryl compounds used in pharmaceuticals and agrochemicals.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | Forms carbon-carbon bonds between aryl halides and nucleophiles. |

| Oxidation | The carboxyl group can be oxidized to yield carboxylic acids or their derivatives. |

| Reduction | The boronic acid moiety can be reduced to form boronic esters or borane derivatives. |

| Nucleophilic Substitution | The fluorine atom can be substituted with other functional groups. |

Biochemical Applications

Modification of Biomolecules

In biological research, 2-Carboxy-3-fluorophenylboronic acid has been utilized to modify biomolecules, including proteins like insulin. This modification can lead to the development of glucose-responsive insulin formulations, which have potential applications in diabetes management. The ability of boronic acids to form reversible covalent bonds with diols allows for specific targeting of glycoproteins and carbohydrates.

Cellular Effects

Boronic acids, including this compound, can influence cellular functions by interacting with signaling pathways and metabolic processes. They have been shown to affect gene expression and cellular metabolism, making them valuable tools for studying cellular mechanisms.

Material Science

Production of Functional Materials

2-Carboxy-3-fluorophenylboronic acid is also employed in the synthesis of materials that require boronic acid functionalities. These materials are often used in sensors, drug delivery systems, and as intermediates in the production of polymers. The unique properties imparted by the fluorine atom enhance the reactivity and stability of the resultant materials.

Case Study 1: Development of Glucose-Responsive Insulin

Research has demonstrated that modifying insulin with 2-Carboxy-3-fluorophenylboronic acid can create formulations that respond to glucose levels in the bloodstream. This approach aims to improve diabetes management by providing more effective control over blood sugar levels through tailored insulin release profiles.

Case Study 2: Synthesis of Biaryl Compounds

A study focused on synthesizing biaryl compounds using 2-Carboxy-3-fluorophenylboronic acid in Suzuki-Miyaura reactions highlighted its efficiency and selectivity. The resulting compounds exhibited promising biological activities, showcasing the compound's utility in pharmaceutical chemistry.

Mechanism of Action

The mechanism by which 2-carboxy-3-fluorophenylboronic acid exerts its effects depends on the specific application. In Suzuki-Miyaura coupling reactions, the boronic acid group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. In glucose-responsive insulin, the boronic acid group binds to glucose molecules, altering the solubility and activity of the insulin.

Molecular Targets and Pathways Involved:

In Suzuki-Miyaura coupling, the molecular target is the carbon-carbon double bond, and the pathway involves the formation of a palladium-catalyzed intermediate.

In glucose-responsive insulin, the molecular target is glucose, and the pathway involves the reversible binding of glucose to the boronic acid group.

Comparison with Similar Compounds

Positional Isomers of Carboxy-Fluorophenylboronic Acids

The position of substituents significantly impacts reactivity and applications. Key isomers include:

Key Differences :

- Electronic Effects : The ortho-carboxy group in 2-carboxy-3-fluoro derivatives increases acidity (pKa ~3-4) compared to para-substituted analogs (pKa ~4-5), enhancing water solubility .

- Steric Effects : Proximity of -COOH and -B(OH)₂ in 2-carboxy-3-fluoro compounds may hinder substrate binding in catalytic reactions compared to 4-carboxy-3-fluoro analogs .

Fluorinated Phenylboronic Acids with Alternative Functional Groups

Substitution of the carboxy group with other moieties alters reactivity:

Key Differences :

- Electron-Withdrawing vs. Electron-Donating Groups: Carboxy (-COOH) and cyano (-CN) groups increase electrophilicity of the boronic acid, accelerating cross-couplings, whereas methoxy (-OCH₃) reduces reactivity .

- Steric Bulk : Bromine in 4-bromo-3-fluoro analogs introduces steric challenges but enables further functionalization via halogen exchange .

Fluorinated Boronic Acids Without Carboxy Substituents

Simpler fluorinated analogs highlight the role of the carboxy group:

Key Differences :

- Reactivity : The absence of a carboxy group in these compounds simplifies synthesis but reduces versatility in post-functionalization (e.g., bioconjugation) .

- Solubility: Non-carboxy derivatives are less water-soluble, requiring organic solvents for reactions .

Research and Application Insights

- Suzuki-Miyaura Couplings : 2-Carboxy-3-fluorophenylboronic acid’s -COOH group facilitates conjugation to biomolecules (e.g., peptides), enabling targeted drug delivery systems .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition temperatures >200°C, comparable to 4-carboxy-3-fluoro analogs .

Biological Activity

2-Carboxy-3-fluorophenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and biochemistry. This compound is characterized by its ability to form reversible covalent bonds with diols, making it a valuable tool in various biochemical applications, including enzyme inhibition and glucose sensing.

Chemical Structure and Properties

- Molecular Formula : C7H6BFO4

- Molecular Weight : 181.93 g/mol

- Canonical SMILES : B(C1=CC(=C(C=C1F)C(=O)O)O)(O)O

The biological activity of 2-Carboxy-3-fluorophenylboronic acid is primarily attributed to its ability to interact with biological molecules through boronate ester formation. This interaction is particularly significant in:

- Enzyme Inhibition : The compound can inhibit enzymes that utilize diols as substrates, such as glycosidases and proteases.

- Glucose Sensing : It shows promise as a glucose sensor due to its selective binding to glucose over other saccharides, which can be exploited in diabetes management.

Anticancer Activity

Recent studies have indicated that 2-Carboxy-3-fluorophenylboronic acid exhibits anticancer properties. It has been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For example:

- Case Study : In vitro studies demonstrated that the compound reduced the viability of breast cancer cells by inducing apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound also displays antimicrobial properties, making it a candidate for developing new antibiotics. Research indicates that it can inhibit the growth of various bacterial strains, although the exact mechanism remains under investigation.

Comparative Analysis with Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| 2-Carboxy-3-fluorophenylboronic acid | Anticancer | 15 | |

| 4-Carboxy-3-fluorophenylboronic acid | Antimicrobial | 20 | |

| Boric Acid | Enzyme Inhibition | 25 |

Research Findings

- Glucose Sensing : A study highlighted the compound's ability to form a complex with glucose, resulting in a significant increase in fluorescence intensity, which can be measured using simple spectroscopy techniques. This suggests its potential application in developing sensitive glucose sensors for diabetic patients .

- Enzyme Interaction : Research has shown that 2-Carboxy-3-fluorophenylboronic acid can effectively inhibit enzymes like α-glucosidase, which is crucial in carbohydrate metabolism. This inhibition can lead to reduced blood sugar levels post-meal, making it relevant for diabetes treatment .

Q & A

Q. What are the recommended synthetic routes for 2-carboxy-3-fluorophenylboronic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of ortho-substituted phenylboronic acids like 2-carboxy-3-fluorophenylboronic acid typically involves cross-coupling reactions or functionalization of pre-existing boronic acid scaffolds. A Grignard reagent approach (e.g., reacting 3-fluoro-2-carboxyphenylmagnesium bromide with trimethyl borate) is a viable route, but steric hindrance from the carboxyl and fluorine groups may require optimized temperature control (e.g., −78°C to room temperature) to prevent decomposition . Alternative methods include halogenation-borylation sequences, where intermediates like 2-chloro-3-fluorobenzoic acid are converted to the boronic acid via Miyaura borylation using Pd catalysts (e.g., Pd(dppf)Cl₂) and bis(pinacolato)diboron . Purity (>97%) can be achieved via recrystallization in ethanol/water mixtures, as evidenced by similar derivatives in commercial catalogs .

Q. How should researchers handle and store 2-carboxy-3-fluorophenylboronic acid to ensure stability?

Methodological Answer: Stability is highly dependent on storage conditions. The compound should be stored at 0–6°C in airtight, moisture-resistant containers to prevent hydrolysis of the boronic acid group . Decomposition products include boron oxides and CO₂, which can be monitored via TGA (thermogravimetric analysis) . Avoid exposure to strong oxidizers or bases, as these may induce decarboxylation or boronate ester formation .

Q. What analytical techniques are critical for characterizing 2-carboxy-3-fluorophenylboronic acid and verifying its structure?

Methodological Answer:

- NMR Spectroscopy: ¹¹B NMR can confirm the boronic acid moiety (δ ~30 ppm), while ¹⁹F NMR identifies the fluorine environment (δ ~−110 ppm for meta-F) .

- IR Spectroscopy: Carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and B–O vibrations (~1350 cm⁻¹) are key markers .

- HPLC-MS: Used to assess purity (>97%) and detect hydrolyzed byproducts (e.g., boroxines) .

Advanced Research Questions

Q. How does the ortho-carboxy group influence the reactivity of 3-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer: The ortho-carboxy group can sterically hinder the boronic acid’s coordination to Pd catalysts, reducing coupling efficiency. To mitigate this, researchers employ bulky ligands (e.g., SPhos or XPhos) and elevated temperatures (80–100°C) to enhance catalytic activity . For example, coupling with aryl bromides under microwave irradiation (150°C, 20 min) achieved 75–85% yields in derivatives like 5-carboxy-2-fluorophenylboronic acid . Kinetic studies using in situ ¹⁹F NMR can monitor reaction progress and optimize conditions .

Q. What computational models predict the tautomeric equilibrium and acidity of 2-carboxy-3-fluorophenylboronic acid?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) predict that the carboxylic acid group increases acidity (pKa ~3.5–4.0) compared to non-carboxylated analogs (pKa ~8.5) . Tautomerism between the boronic acid (B–OH) and boroxine forms is influenced by solvent polarity. In DMSO, the monomeric boronic acid dominates, while aqueous solutions favor cyclic trimers .

Q. How can researchers resolve contradictory data on the compound’s solubility in polar vs. nonpolar solvents?

Methodological Answer: Contradictions arise from the compound’s pH-dependent solubility. In acidic conditions (pH < 4), the carboxyl group is protonated, reducing aqueous solubility (<1 mg/mL). In basic buffers (pH 7–9), deprotonation enhances solubility (~10 mg/mL) but risks boronate hydrolysis . Solubility in organic solvents (e.g., DMF, THF) is higher (>50 mg/mL), but residual water must be minimized. Experimental validation via dynamic light scattering (DLS) or Karl Fischer titration is recommended .

Q. What strategies optimize the use of 2-carboxy-3-fluorophenylboronic acid in bioconjugation or sensor applications?

Methodological Answer: The carboxyl group enables covalent conjugation to amines (e.g., proteins, peptides) via EDC/NHS chemistry, while the boronic acid binds diols (e.g., saccharides) for sensor design . For fluorescence-based sensors, meta-fluorine’s electron-withdrawing effect enhances quantum yield when paired with arylboronate dyes . Stability in physiological conditions (pH 7.4, 37°C) should be tested via LC-MS to track decomposition over 24–72 hours .

Methodological Notes for Contradictory Evidence

- Reactivity Discrepancies: Differences in reported coupling efficiencies may stem from ligand choice or solvent purity. Replicate reactions using anhydrous solvents and standardized Pd catalysts .

- Ecotoxicity Data Gaps: Limited ecotoxicological data require extrapolation from structurally similar compounds (e.g., 4-carboxyphenylboronic acid), which show moderate aquatic toxicity (EC50 ~10 mg/L) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.